3-Cyclohexyl-D-alanyl-D-alpha-glutamylglycine
Overview
Description
AIM-102 is a nonsteroidal, immune-modulating, anti-inflammatory compound. It has been investigated for its potential use in treating allergic asthma. AIM-102 is known for its ability to modulate immune responses, making it a promising candidate for various therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AIM-102 involves multiple steps, including the formation of peptide bonds and the incorporation of specific functional groups. The detailed synthetic route is proprietary, but it generally involves the use of standard peptide synthesis techniques. The reaction conditions typically include the use of protecting groups, coupling reagents, and purification steps to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of AIM-102 would likely involve large-scale peptide synthesis techniques. This includes solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient production of peptides with high purity and yield. The process would also involve rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
AIM-102 undergoes various chemical reactions, including:
Oxidation: AIM-102 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within AIM-102, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized peptides, while reduction can result in reduced peptides with altered functional groups .
Scientific Research Applications
Chemistry: AIM-102 is used as a model compound in peptide synthesis and modification studies.
Biology: It is investigated for its role in modulating immune responses and its potential use in treating immune-related disorders.
Medicine: AIM-102 has shown promise in treating allergic asthma and other inflammatory conditions.
Industry: The compound’s unique properties make it suitable for use in developing new therapeutic agents and diagnostic tools
Mechanism of Action
AIM-102 exerts its effects by modulating the immune system. It interacts with specific molecular targets, including immune cells and cytokines, to regulate immune responses. The compound’s mechanism of action involves binding to receptors on immune cells, leading to the modulation of signaling pathways that control inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: A corticosteroid with potent anti-inflammatory properties.
Montelukast: A leukotriene receptor antagonist used in treating asthma.
Omalizumab: A monoclonal antibody targeting immunoglobulin E (IgE) for treating allergic asthma
Uniqueness of AIM-102
AIM-102 is unique due to its nonsteroidal nature and its ability to modulate immune responses without the side effects associated with corticosteroids. Its specific mechanism of action and potential for treating allergic asthma make it a promising candidate for further research and development .
Properties
IUPAC Name |
(4R)-4-[[(2R)-2-amino-3-cyclohexylpropanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O6/c17-11(8-10-4-2-1-3-5-10)15(24)19-12(6-7-13(20)21)16(25)18-9-14(22)23/h10-12H,1-9,17H2,(H,18,25)(H,19,24)(H,20,21)(H,22,23)/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDMSQXUUIBFPE-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@H](C(=O)N[C@H](CCC(=O)O)C(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435890 | |
Record name | D-Cyclohexylalanine-D-glutamateglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
551936-17-5 | |
Record name | AIM-102 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0551936175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AIM-102 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16176 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | D-Cyclohexylalanine-D-glutamateglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AIM-102 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JX85UOO24 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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